

An In-depth Technical Guide to the Mechanism of Action of BGG463

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Compound of Interest

Compound Name: BGG463

Cat. No.: B15591037

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Core Tenets of BGG463 Action: A Dual Inhibitor of CDK2 and BCR-ABL

BGG463, also known as K03859, is a potent, orally active small molecule inhibitor characterized by its dual activity against Cyclin-Dependent Kinase 2 (CDK2) and the Breakpoint Cluster Region-Abelson murine leukemia viral oncogene homolog (BCR-ABL) kinase, including the gatekeeper mutant T315I.[1][2][3][4] Developed through a rational "hybrid design" approach, **BGG463** functions as a type II kinase inhibitor. This classification signifies its mechanism of binding to the inactive "DFG-out" conformation of the kinase, where the conserved Asp-Phe-Gly motif at the start of the activation loop is flipped. This mode of inhibition locks the kinase in a catalytically incompetent state. A related compound, K03861, which shares a similar structural scaffold, has been shown to compete with cyclin binding to inhibit CDK2 activity.[5]

The dual inhibitory nature of **BGG463** positions it as a compound of interest in malignancies driven by aberrant activity of both or either of these kinases, such as Chronic Myeloid Leukemia (CML) and potentially other cancers characterized by CDK2 dysregulation.

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of **BGG463** has been quantified against several kinase targets. The half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) provide a measure of the compound's potency.

Target Kinase	IC50 (μM)	Reference
BCR-ABL	0.09	[2] [4]
BCR-ABL (T315I mutant)	0.590	[2] [4]
c-ABL (T334I mutant)	0.25	[2] [4]

Target Kinase	Dissociation Constant (Kd) (nM)	Compound	Reference
CDK2 (Wild Type)	50	K03861	[5] [6]
CDK2 (C118L mutant)	18.6	K03861	[5] [6]
CDK2 (A144C mutant)	15.4	K03861	[5] [6]
CDK2 (C118L/A144C double mutant)	9.7	K03861	[5] [6]

Note: The Kd values for CDK2 are for the closely related compound K03861, as specific IC50 or Kd values for **BGG463** against CDK2 were not available in the reviewed literature. Given the structural similarity and shared mechanism, these values provide a strong indication of the affinity of this chemical scaffold for CDK2.

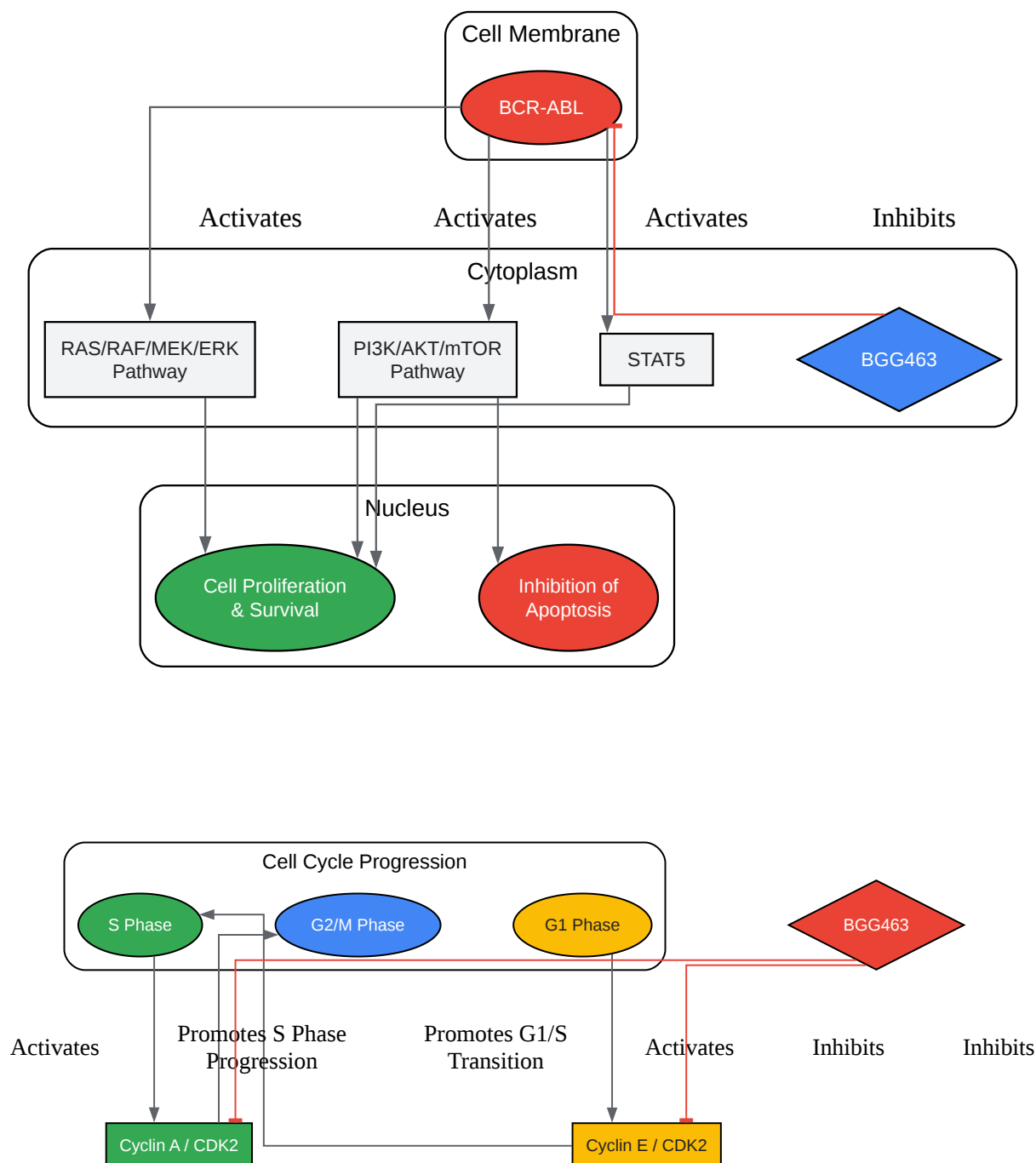
Signaling Pathways and Molecular Interactions

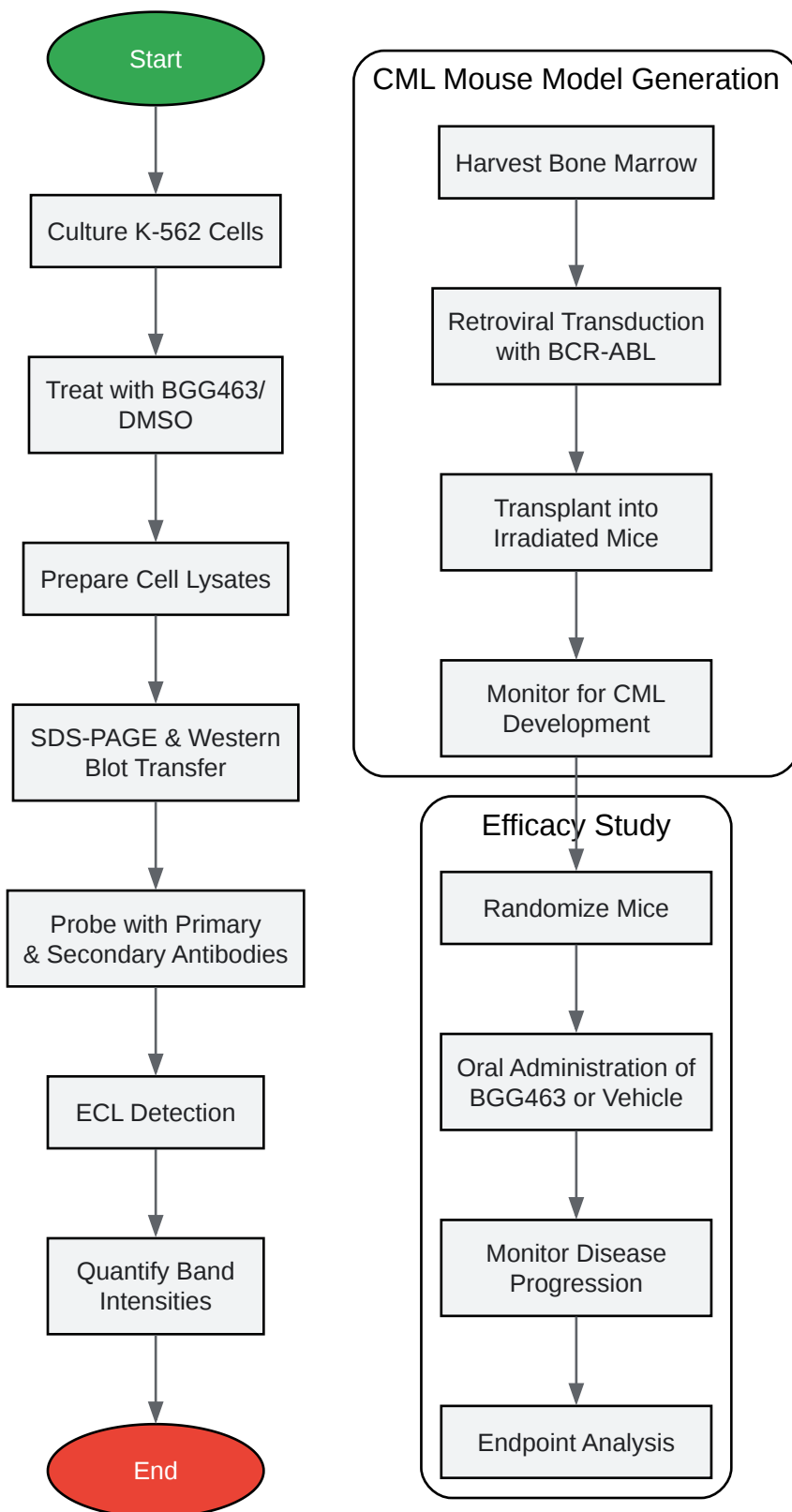
BGG463 exerts its therapeutic effects by intercepting key signaling cascades that drive cell proliferation and survival.

BCR-ABL Signaling Pathway

In CML, the constitutively active BCR-ABL fusion protein drives oncogenesis through the activation of multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. These pathways collectively promote uncontrolled cell division and inhibit apoptosis.

BGG463, by binding to the inactive conformation of the ABL kinase domain, prevents its autophosphorylation and subsequent activation of these downstream effectors.





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